molecular formula C16H26ClNO2 B1431683 Tramadol-d6 Hydrochloride CAS No. 1189374-50-2

Tramadol-d6 Hydrochloride

Cat. No. B1431683
M. Wt: 305.87 g/mol
InChI Key: PPKXEPBICJTCRU-YBDDLLAFSA-N
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Description

Tramadol-d6 Hydrochloride is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .


Molecular Structure Analysis

The crystal structure of Tramadol Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol Hydrochloride crystallizes in space group Cc (#9) with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .


Chemical Reactions Analysis

Tramadol and its desmethylates in human plasma can be determined using an isocratic LC-MS/MS . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .


Physical And Chemical Properties Analysis

Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .

Scientific Research Applications

  • Pharmacokinetics and Drug Delivery Systems : Tramadol hydrochloride exhibits both opioid and non-opioid properties, mainly acting on the central nervous system. Its fast metabolization and excretion have led to the development of new pharmaceutical formulations for targeted and sustained delivery, aiming to reduce side effects and dosage frequency (Vazzana et al., 2015).

  • Affinity for Opioid Receptors : The affinity of tramadol and its enantiomers for cloned human opioid receptors was studied, providing insights into its complex mechanism of action, which includes non-opioid contributions to its clinical profile (Lai et al., 1996).

  • Pharmacogenetics : The genetic factors influencing the metabolism or clinical efficacy of tramadol have been explored. Particularly, the effect of CYP2D6 polymorphisms on tramadol metabolism and pain relief has been established as clinically relevant (Lassen et al., 2015).

  • Analgesic Efficacy : Studies have evaluated tramadol hydrochloride's effectiveness as an analgesic agent, comparing it with other analgesics and examining its dose-response relationship in managing pain (Sunshine et al., 1993; Sunshine et al., 1992).

  • Mucoadhesive Buccal Films : Research into developing mucoadhesive buccal films of tramadol hydrochloride has shown promise for prolonged analgesia, particularly in managing orthopedic injuries (Li et al., 2017).

  • Metabolite Analysis : Analytical methods for measuring tramadol and its metabolites in biological samples have been developed, highlighting the importance of detecting tramadol in various contexts, such as pain relief, drug addiction, and pharmacokinetic studies (Sheikholeslami et al., 2016).

  • Impact on Spatial Memory : Studies on the effect of tramadol on spatial memory in rats have revealed that both acute and chronic administration of tramadol can impair memory, indicating its potential neurotoxic effects (Hosseini-Sharifabad et al., 2016).

  • Respiratory Depression and Opioid Receptors : Research has shown that tramadol causes respiratory depression mainly mediated by opioid receptors, providing insights into its safety profile and mechanism of action (Teppema et al., 2003).

Safety And Hazards

Tramadol can cause severe drowsiness, decreased awareness, breathing problems, coma, and death, especially when taken with other opioid medicines, benzodiazepines, alcohol, or other central nervous system depressants . Misuse of this medicine can cause addiction, overdose, or death .

Future Directions

Tramadol should be taken exactly as prescribed by your doctor . It should not be taken more often, and not for a longer time than your doctor ordered . This is especially important for elderly patients, who may be more sensitive to the effects of pain medicines .

properties

IUPAC Name

(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-YBDDLLAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tramadol-d6 Hydrochloride

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
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160 g
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isopropyl alcohol-HCI
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
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reactant
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87 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Garcia-Segura, J Keller, E Brillas… - Journal of Hazardous …, 2015 - Elsevier
… Acetaminophen-d4, enrofloxacin-d5, gemfibrozil-d6, hydrochlorothiazide- 13 C-d2, ibuprofen-d3, ranitidine-d6 hydrochloride, sulfadiazine-d4, tramadol-d6 hydrochloride and …
Number of citations: 260 www.sciencedirect.com
GOK Loh, EYL Wong, CZ Goh, YTF Tan, YL Lee… - Annals of …, 2023 - Taylor & Francis
… Two deuterated ISs, tramadol D6 hydrochloride and paracetamol D4 were used. During method development, column dead time, tailing factor (Tf), separation factor (K prime) from …
Number of citations: 6 www.tandfonline.com
E Gniazdowska, W Goch, J Giebułtowicz, PJ Rudzki - Molecules, 2022 - mdpi.com
… O-desmethyl-tramadol-d6 (≤98%) and tramadol-d6 hydrochloride (≤99%) were purchased from TLC Pharmaceutical Standards (Newmarket, Ontario, Canada). All other reagents …
Number of citations: 2 www.mdpi.com
SMS Lamana, MH Napimoga, APC Nascimento… - European journal of …, 2017 - Elsevier
… Tramadol (O-Desmethyl-cis-tramadol-D6 hydrochloride solution), inhibitor of nitric oxide synthase (NOS) NG-Methyl-L-arginine acetate salt (L-NMMA), ATP-potassium sensitive channel …
Number of citations: 29 www.sciencedirect.com
L Margiotta-Casaluci, B Huerta, TJ Runnalls… - 2017 - bura.brunel.ac.uk
Recent species-extrapolation approaches to predict the potential effects of pharmaceuticals present in the environment on wild fish are based on the assumption that pharmacokinetics …
Number of citations: 0 bura.brunel.ac.uk
I Gebhardt - 2021 - research-collection.ethz.ch
The identification of unknown carbonyls in complex matrices remains to be a bottleneck in analytical chemistry. In this study, a method for the derivatization and non-target analysis of …
Number of citations: 0 www.research-collection.ethz.ch

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